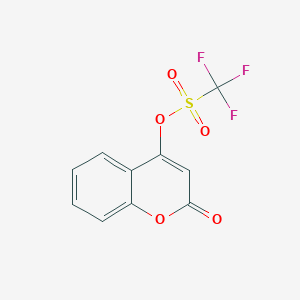
4-(Trifluoromethylsulfonyloxy)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5F3O5S. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the reaction of 2-oxo-2H-chromen-4-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .
Chemical Reactions Analysis
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding alcohols.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate has been studied for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of coumarin derivatives.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. It has been shown to enhance the activation of tumor suppressor p53, which induces apoptosis in cancer cells. Additionally, it activates caspases 3 and 8 and increases the BAX/Bcl-2 ratio, leading to programmed cell death .
Comparison with Similar Compounds
2-Oxo-2H-chromen-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate: Similar in structure but differs in the position of the trifluoromethanesulfonate group.
Coumarin derivatives: These compounds share the coumarin core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 2-oxo-2H-chromen-4-yl trifluoromethanesulfonate lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H5F3O5S |
|---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
(2-oxochromen-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
LIGSOIHKWHISGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















